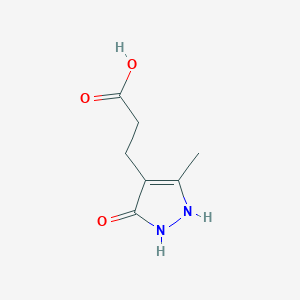![molecular formula C14H11Cl2N3 B7784983 3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE](/img/structure/B7784983.png)
3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of imidazo[1,2-a]pyridine-2-methanamine, N-(3,5-dichlorophenyl)- allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-2-methanamine, N-(3,5-dichlorophenyl)- typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of molecular iodine as a catalyst for the condensation reaction, followed by oxidative cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of imidazo[1,2-a]pyridine-2-methanamine, N-(3,5-dichlorophenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridine derivatives, each with potential biological activities.
Wissenschaftliche Forschungsanwendungen
3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphatases.
Industry: Utilized in the development of new materials with luminescent properties for optoelectronic devices.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine-2-methanamine, N-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets, such as kinases and phosphatases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular processes, including cell proliferation, growth, and differentiation . The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atom, which can affect their chemical reactivity and biological properties.
Triazole-linked imidazo[1,2-a]pyridine derivatives: These compounds have an additional triazole ring, which can enhance their anticancer activity.
The uniqueness of imidazo[1,2-a]pyridine-2-methanamine, N-(3,5-dichlorophenyl)- lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c15-10-5-11(16)7-12(6-10)17-8-13-9-19-4-2-1-3-14(19)18-13/h1-7,9,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMZJRDOLDZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B7784914.png)


![Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B7784949.png)

![2,3-dihydropyrazolo[3,4-b]indole-1-carboxylic acid](/img/structure/B7784964.png)


![ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B7784990.png)


![1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7785001.png)
![1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone](/img/structure/B7785007.png)
